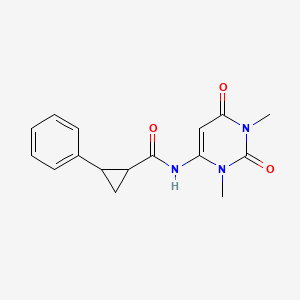
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide, also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:: While industrial-scale production methods may vary, the compound is typically synthesized using efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation-Reduction Reactions: The compound can undergo redox reactions, leading to the formation of various oxidation states.
Substitution Reactions: Nucleophilic substitution reactions can occur at the amide nitrogen or other functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be cleaved under specific conditions.
Base: Used for deprotonation or nucleophilic reactions.
Oxidizing Agents: To induce oxidation.
Nucleophiles: For substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or ring-opened forms.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialized materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-phenylcyclopropanecarboxamide stands out for its unique structure, similar compounds include:
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-18-13(9-14(20)19(2)16(18)22)17-15(21)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,17,21) |
InChI Key |
MHJVJTIODYCDQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


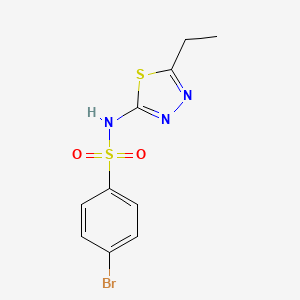
![N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10979436.png)
![6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979451.png)

![6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10979454.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10979455.png)
![3-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979461.png)

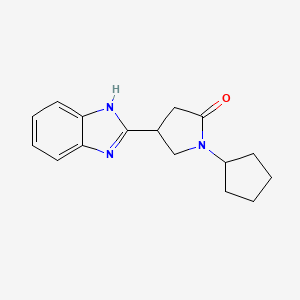
![N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979470.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979475.png)
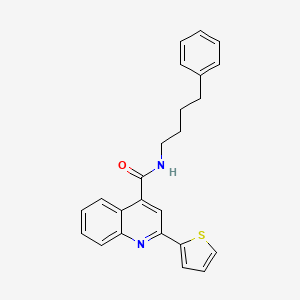
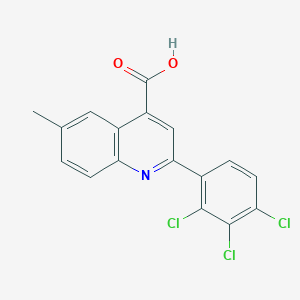
![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
